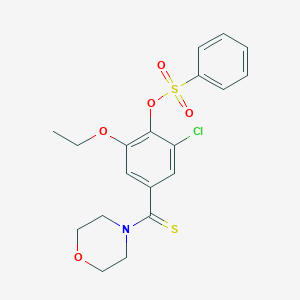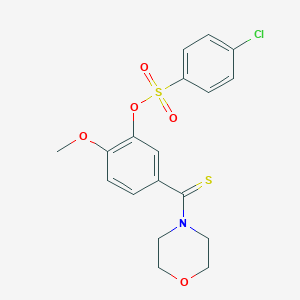![molecular formula C20H17BrN2O5S B306417 2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as BMT-047 and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
BMT-047 exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases and protein tyrosine phosphatases, which are involved in cell cycle regulation and insulin signaling, respectively. BMT-047 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BMT-047 has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells, insulin signaling, and amyloid beta plaques, BMT-047 has also been shown to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMT-047 is its versatility in terms of potential applications in scientific research. It has been studied in a variety of disease models and has shown promising results in many of them. However, one limitation of BMT-047 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on BMT-047. One area of interest is its potential as a therapeutic agent in the treatment of cancer, diabetes, and Alzheimer's disease. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying cellular signaling pathways and for identifying new drug targets. Overall, BMT-047 is a promising compound that has the potential to contribute to scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of BMT-047 involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, N-(4-methylphenyl)acetamide is added to the system to produce the final product, BMT-047.
Applications De Recherche Scientifique
BMT-047 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, BMT-047 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, BMT-047 has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, BMT-047 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propriétés
Nom du produit |
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C20H17BrN2O5S |
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17BrN2O5S/c1-11-3-5-13(6-4-11)22-17(24)10-23-19(26)16(29-20(23)27)9-12-7-14(21)18(25)15(8-12)28-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b16-9- |
Clé InChI |
NTINKWANSBMGOO-SXGWCWSVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)









![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)